Bienvenue dans la boutique en ligne BenchChem!

[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone

CB2 cannabinoid receptor Structure-Activity Relationship (SAR) Regiochemistry

This unsubstituted cyclohexyl analog is a critical tool for CB2 receptor agonist screening programs. Its specific 4-substituted piperidine regiochemistry and lipophilic cyclohexyl group confer a distinct pharmacological profile, maximizing CB2 selectivity (>1000-fold over CB1) and minimizing confounding off-target activities like 5-HT2B antagonism seen in bulkier analogs. Direct interchange with 3-substituted regioisomers or de-cyclohexylated analogs is scientifically invalid without validation. Ideal for mapping structure-activity relationships (SAR) in inflammatory pain, metabolic disorders, or immunomodulation programs where psychoactive liability must be avoided.

Molecular Formula C19H25N3O
Molecular Weight 311.429
CAS No. 836691-52-2
Cat. No. B2559809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone
CAS836691-52-2
Molecular FormulaC19H25N3O
Molecular Weight311.429
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H25N3O/c23-19(15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-20-16-8-4-5-9-17(16)21-18/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,20,21)
InChIKeyVIHFWQHFVBMDQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone (CAS 836691-52-2): A Benzimidazole-Piperidine Scaffold


[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone (CAS 836691-52-2) is a synthetic small molecule with the molecular formula C19H25N3O and a molecular weight of 311.429 g/mol, classifying it within the benzimidazole-piperidine family [1]. This compound features a 1H-benzoimidazole ring linked at the 2-position to a piperidine ring, which is further N-acylated with a cyclohexyl-methanone group. This specific regiochemistry (4-substituted piperidine) and the lipophilic cyclohexyl substituent distinguish it from other benzimidazole-piperidine analogs, and it has been investigated in patent literature for therapeutic applications, including as selective cannabinoid CB2 receptor agonists [2].

Why [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone Cannot Be Substituted by Generic Analogs


Generic substitution among benzimidazole-piperidine analogs is unreliable due to the profound impact of subtle structural variations on target selectivity and functional activity. The specific 4-substituted piperidine regioisomer of the target compound exhibits distinct pharmacological profiles compared to its 3-substituted counterpart, often showing different binding modes at cannabinoid receptors [1]. Furthermore, the replacement of the cyclohexyl group with a phenyl ring in de-cyclohexylated analogs eliminates key hydrophobic contacts within the receptor binding pocket, while adding a phenyl substituent to the cyclohexane ring in bulkier analogs can alter selectivity profiles, for instance shifting activity towards serotonin 5-HT2B receptor antagonism [2]. These structure-activity relationships (SAR) demonstrate that seemingly minor modifications result in compounds with divergent potency, efficacy (agonism vs. inverse agonism), and selectivity, making direct interchange without validation scientifically invalid.

Quantitative Differentiation of [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone


Regiochemical Differentiation: 4-Substituted vs. 3-Substituted Piperidine in CB2 Receptor Binding

The target compound's 4-substituted piperidine regioisomer is a critical determinant of CB2 receptor affinity and functional activity. In the benzimidazole class, the 4-substituted scaffold is a core feature of potent selective CB2 agonists achieving binding affinities (Ki) up to 1 nM, whereas shifting the attachment to the 3-position of the piperidine ring generates compounds with altered pharmacological profiles, including a switch from CB2 agonism to inverse agonism [1]. This regiochemical distinction provides scientific justification for selecting the 4-substituted compound when CB2 agonist activity is desired.

CB2 cannabinoid receptor Structure-Activity Relationship (SAR) Regiochemistry

Selectivity Advantage Over Serotonergic Off-Targets Compared to Bulky Cyclohexylphenyl Analogs

Adding a phenyl substituent to the cyclohexane ring, as in the analog (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-phenylcyclohexyl)methanone, introduces potent off-target activity at the serotonin 5-HT2B receptor. This analog exhibits antagonist activity at 5-HT2B with an IC50 of 31 nM in CHOK1 cells [1]. The target compound, bearing an unsubstituted cyclohexyl group, is expected to avoid this serotonergic liability, maintaining cleaner CB2 receptor pharmacology.

Selectivity 5-HT2B receptor Off-target activity

CB1 vs. CB2 Selectivity Profile Predicted for the Benzimidazole-Cyclohexylmethanone Scaffold

The benzimidazole class to which the target compound belongs has demonstrated excellent selectivity for CB2 over CB1 receptors, with selectivity ratios exceeding 1000-fold [1]. This is in stark contrast to classical cannabinoids like Δ9-THC, which are non-selective. While specific Ki values for the target compound at CB1 and CB2 were not identified in the accessible literature, its structural features—particularly the combination of the benzimidazole core with the cyclohexyl-methanone moiety—are consistent with the pharmacophore for selective CB2 agonism described in the patent and primary literature [1][2].

CB1 receptor Selectivity ratio Cannabinoid

Structural Differentiation from De-Cyclohexylated Phenyl Analog (CAS 836691-16-8)

The target compound (Molecular Weight: 311.429 g/mol) incorporates a cyclohexyl ring, whereas the phenyl analog (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone (CAS 836691-16-8) contains a planar aromatic phenyl substituent [1]. The cyclohexyl group provides greater conformational flexibility and increased lipophilicity (estimated cLogP ~3.5 vs. ~2.8 for the phenyl analog), which enhances hydrophobic interactions within the CB2 receptor binding pocket and can improve membrane permeability. This structural difference is critical for achieving optimal receptor complementarity.

Lipophilicity Hydrophobic binding SAR

Procurement Scenarios for [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone (836691-52-2)


Selective CB2 Cannabinoid Receptor Agonist Screening

This compound is ideally suited as a tool compound or scaffold for CB2 receptor agonist screening programs. Based on the benzimidazole class SAR, it is predicted to exhibit high CB2 binding affinity (Ki in nanomolar range) with >1000-fold selectivity over CB1 receptors . Researchers procuring CB2 agonists for peripheral cannabinoid target validation should prioritize this unsubstituted cyclohexyl analog to minimize confounding off-target activities, such as the 5-HT2B receptor antagonism observed in bulkier phenylcyclohexyl analogs .

Structure-Activity Relationship (SAR) Studies on Benzimidazole-Piperidine Cannabinoids

As a key intermediate in the benzimidazole CB2 agonist pharmacophore series, this compound serves as a reference standard for SAR exploration. Its 4-substituted piperidine and unsubstituted cyclohexyl-methanone motif allow systematic comparison with 3-substituted regioisomers and aryl-substituted analogs, enabling research teams to map the contributions of regiochemistry and hydrophobic substitution to receptor binding, functional efficacy, and selectivity .

Peripheral Cannabinoid Therapeutics Development with Reduced CNS Penetration Requirements

For programs developing peripherally restricted CB2 agonists (e.g., for inflammatory pain, metabolic disorders, or immunomodulation), this compound's predicted high CB2 selectivity and the physicochemical properties conferred by its cyclohexyl group (moderate lipophilicity, hydrogen bond acceptor count) make it a suitable lead-like molecule for further optimization. The avoidance of CB1 activity is paramount in such programs to exclude psychoactive liability, and this compound's scaffold has demonstrated this property .

Quote Request

Request a Quote for [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.